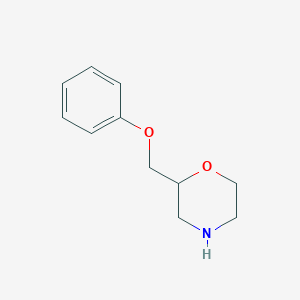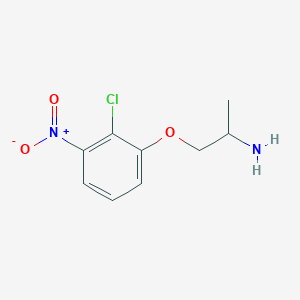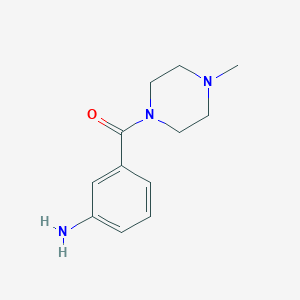![molecular formula C21H21Cl2N7O3 B066268 N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide CAS No. 172701-64-3](/img/structure/B66268.png)
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide, also known as CACP, is a novel compound with potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Wirkmechanismus
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide also inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and plays a role in tumor progression and metastasis.
Biochemische Und Physiologische Effekte
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has been shown to have low toxicity in vitro and in vivo. In animal studies, N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has been found to have no significant adverse effects on body weight, organ weight, hematological parameters, or biochemical parameters. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours and good oral bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide is its specificity for HDAC and CAIX, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Zukünftige Richtungen
For research include optimization of the synthesis method, development of more effective formulations, and investigation of its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide involves the reaction of 3-chlorophenyl hydrazine with 4-methoxy-1-tosylpyrazole in the presence of triethylamine and subsequent reaction with 4-dimethylaminobenzaldehyde to form the intermediate compound. The intermediate compound is then reacted with 2-chloroacetyl chloride to obtain N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide. The synthesis method has been optimized to obtain a high yield of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide with purity greater than 98%.
Eigenschaften
CAS-Nummer |
172701-64-3 |
|---|---|
Produktname |
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide |
Molekularformel |
C21H21Cl2N7O3 |
Molekulargewicht |
490.3 g/mol |
IUPAC-Name |
N'-(2-chloroacetyl)-1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazole-3-carbohydrazide |
InChI |
InChI=1S/C21H21Cl2N7O3/c1-29(2)15-9-7-14(8-10-15)24-26-20-19(33-3)18(21(32)27-25-17(31)12-22)28-30(20)16-6-4-5-13(23)11-16/h4-11H,12H2,1-3H3,(H,25,31)(H,27,32) |
InChI-Schlüssel |
YJMPSGXKPBCEOJ-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)NNC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)N=NC(=O)CCl)OC |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NNC(=O)CCl)OC |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NNC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)N=NC(=O)CCl)OC |
Synonyme |
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-5-((4-(dimethylamino )phenyl)azo)-4-methoxy-,2-(chloroacetyl)hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









acetic acid](/img/structure/B66199.png)

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)




